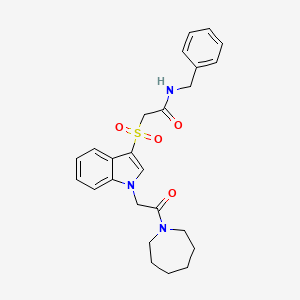

![molecular formula C20H24N4O4S B2843639 5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872842-65-4](/img/structure/B2843639.png)

5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

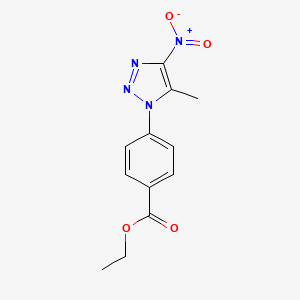

The compound “5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring with various substitutions. The “5-Butylsulfanyl” indicates a butyl (four carbon) chain attached to the pyrimidine ring via a sulfur atom. The “7-(3,4-dimethoxyphenyl)” suggests a phenyl ring with two methoxy (OCH3) groups attached at the 3 and 4 positions, and this phenyl ring is attached to the 7 position of the pyrimidine ring. The “1,3-dimethyl” indicates methyl groups attached at the 1 and 3 positions of the pyrimidine ring. The “pyrimido[4,5-d]pyrimidine-2,4-dione” suggests a second pyrimidine ring fused to the first at the 4 and 5 positions, with two carbonyl (C=O) groups at the 2 and 4 positions of this second ring .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the dione group might make it a good electrophile, susceptible to nucleophilic attack. The sulfur atom in the butylsulfanyl group could potentially act as a nucleophile. The methoxy groups on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar dione group and potentially polar sulfur atom might increase its solubility in polar solvents. The aromatic rings could contribute to increased stability and rigidity in the molecule .Scientific Research Applications

Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities. These compounds are structurally versatile, allowing for the synthesis of numerous analogs with potential therapeutic applications, including antiviral, anticancer, and antibacterial activities.

Synthetic Pathways and Structural Analysis

Research on pyrimidine derivatives often focuses on synthetic methodologies that enable the construction of complex molecules with diverse functional groups. For instance, studies have demonstrated the synthesis of pyrido[2,3-d]pyrimidine derivatives through three-component condensation reactions, highlighting the chemical flexibility and potential for structural optimization of pyrimidine scaffolds for various applications (A. Komkov et al., 2006).

Photophysical Properties and Applications

Another area of interest is the exploration of the photophysical properties of pyrimidine-phthalimide derivatives. Such studies aim to develop novel chromophores with potential applications in pH sensing, demonstrating the utility of pyrimidine derivatives in analytical chemistry and sensor technology (Han Yan et al., 2017).

Antibacterial and Anticancer Activities

The synthesis and biological evaluation of pyrimidine derivatives for antibacterial and anticancer activities are crucial aspects of drug discovery. Various pyrimidine compounds have been synthesized and tested for their biological efficacy, leading to the identification of candidates with potent activity profiles. For example, novel synthesis approaches have been developed for pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, showcasing the potential for discovering new therapeutic agents with improved biological activities (A. Bazgir et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-6-7-10-29-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)12-8-9-13(27-4)14(11-12)28-5/h8-9,11H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMHGEUCGUMPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)

![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)

![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)